1-Methylnaphthalene

Catalog No.
S1492405
CAS No.
90-12-0
M.F
C11H10
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylnaphthalene

CAS Number

90-12-0

Product Name

1-Methylnaphthalene

IUPAC Name

1-methylnaphthalene

Molecular Formula

C11H10

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3

InChI Key

QPUYECUOLPXSFR-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=CC=CC=C12

solubility

less than 1 mg/mL at 64° F (NTP, 1992)
less than 1 mg/mL at 70° F (NTP, 1992)
1.81e-04 M
0.0258 mg/mL at 25 °C
In water, 25.0 mg/L at 25 °C
In water, 25.8 mg/L at 25 °C
Very soluble in ethanol and ether; soluble in benzene
Solubility in water, g/100ml at 25 °C: 0.003
Insoluble in water; Soluble in oils
Soluble (in ethanol)

Synonyms

Mechinafu H; Methynaph H; NSC 3574; Methylnaphthalene

Canonical SMILES

CC1=CC=CC2=CC=CC=C12

The exact mass of the compound 1-Methylnaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)less than 1 mg/ml at 70° f (ntp, 1992)1.81e-04 m0.0258 mg/ml at 25 °cin water, 25.0 mg/l at 25 °cin water, 25.8 mg/l at 25 °cvery soluble in ethanol and ether; soluble in benzene0.0258 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.003insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3574. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of methylnaphthalene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

1-Methylnaphthalene (CAS 90-12-0) is a polycyclic aromatic hydrocarbon (PAH) distinguished by its physical state and specific reactivity. Unlike its isomer 2-methylnaphthalene and parent compound naphthalene, which are solids at ambient temperatures, 1-methylnaphthalene is a colorless liquid, a critical attribute for handling and processing. It serves as a well-defined reference standard in the fuel industry and as a versatile precursor for producing dyes, resins, and surfactants. Its utility is defined by the unique steric and electronic effects of the methyl group at the alpha position, which dictates its physical properties and chemical behavior, making it non-interchangeable with its close chemical relatives in many applications.

Substituting 1-methylnaphthalene with its isomer, 2-methylnaphthalene, or the parent compound, naphthalene, is often unfeasible due to profound differences in physical and chemical properties. The most significant procurement differentiator is its physical state; 1-methylnaphthalene is a liquid at room temperature with a melting point of -22°C, whereas 2-methylnaphthalene (m.p. 35°C) and naphthalene (m.p. 80.2°C) are solids. This distinction fundamentally alters material handling, eliminating the need for heating, melting, and specialized solid-handling equipment required for its analogs. Furthermore, the position of the methyl group directly influences reactivity in electrophilic substitution reactions, leading to different product isomer distributions in applications like sulfonation for surfactants and dyes, making direct substitution chemically impractical for achieving target molecular structures.

Superior Handling and Processability Due to Liquid State at Ambient Temperatures

1-Methylnaphthalene offers a significant processability advantage over its closest structural analogs by existing as a liquid at standard room temperature. Its melting point is -22°C, which is 57°C lower than its isomer 2-methylnaphthalene and 102°C lower than its parent compound, naphthalene. This property allows for direct use in liquid-phase reactions and formulations without the energy and equipment costs associated with melting and maintaining solid feedstocks at elevated temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data-22 °C
Comparator Or Baseline2-Methylnaphthalene: 35 °C | Naphthalene: 80.2 °C
Quantified Difference57 °C lower than 2-Methylnaphthalene; 102.2 °C lower than Naphthalene
ConditionsStandard atmospheric pressure.

This eliminates the need for heated storage, transfer lines, and melting equipment, reducing operational complexity and energy costs in industrial processes.

Definitive Low-End Reference Standard for Diesel Fuel Cetane Number (CN) Determination

1-Methylnaphthalene is the historical primary reference fuel that defines the zero point of the cetane number (CN) scale, a critical measure of diesel fuel ignition quality. According to standardized test methods like ASTM D613, the ignition quality of any diesel fuel is determined by comparing it to a blend of a high-ignition fuel (n-hexadecane, CN = 100) and a low-ignition fuel, originally 1-methylnaphthalene (CN = 0). Its very long ignition delay makes it the definitive standard for poor ignition quality, a role that cannot be filled by its isomers or other naphthalene derivatives.

Evidence DimensionCetane Number (CN)
Comparator Or Baselinen-Hexadecane (Cetane): 100
Quantified DifferenceDefines the minimum point of the 100-point cetane scale.
ConditionsStandard CFR Cetane Engine test (e.g., ASTM D613).

For laboratories and refineries performing standardized diesel fuel quality testing, procurement of 1-methylnaphthalene is essential for calibrating and running reference tests.

Enhanced Solubility Performance for Asphaltene Dispersion in Petroleum Applications

In the context of petroleum science, 1-methylnaphthalene demonstrates superior performance as a solvent for asphaltenes, the heavy, polar fraction of crude oil responsible for blockages. A study comparing asphaltene solubility in various aromatic solvents found that asphaltenes from two different crude oil sources dissolved better in 1-methylnaphthalene than in toluene, a common industrial aromatic solvent. This indicates a higher capacity to stabilize asphaltenes and prevent their precipitation, a key function for chemical additives in oil production and transport.

Evidence DimensionAsphaltene Solubility
Target Compound DataHigher solubility for asphaltenes
Comparator Or BaselineToluene: Lower solubility for the same asphaltenes
Quantified DifferenceQualitatively reported as 'dissolved better'
ConditionsAsphaltenes from NM1 and NM5 crudes dissolved in aromatic/heptane solvent mixtures.

This makes 1-methylnaphthalene a more effective component in formulations for asphaltene dispersants and inhibitors, improving flow assurance and reducing costly remediation in oil pipelines and processing facilities.

Primary Reference Material for Fuel Quality Control

As the established zero-point on the cetane number scale, 1-methylnaphthalene is indispensable for fuel testing laboratories, engine manufacturers, and petroleum refineries for the calibration and verification of cetane number measurements, ensuring compliance with fuel standards like ASTM D613.

Liquid-Phase Intermediate for Chemical Synthesis

The liquid state of 1-methylnaphthalene at ambient conditions makes it a preferred feedstock over solid isomers for liquid-phase synthesis of dyes, pigments, and performance chemicals. Its use simplifies reactor charging and process control, avoiding the capital and operational expenses of heated systems required for solid naphthalene or 2-methylnaphthalene.

High-Performance Component in Asphaltene Inhibitor Formulations

Leveraging its superior ability to dissolve and stabilize asphaltenes compared to standard solvents like toluene, 1-methylnaphthalene is a strategic choice for formulating advanced asphaltene inhibitors and dispersants used in the petroleum industry to maintain production flow and prevent pipeline blockages.

Physical Description

Methylnaphthalene appears as bluish-brown oil or a clear yellow liquid. Coal tar or mothball odor. (NTP, 1992)
1-methylnaphthalene is a colorless liquid. Freezing point -22°C (7.6°F). Boiling point 240-243°C (464-469°F). Flash point 82°C (180°F). Denser than water. Derived from coal tar and used in organic synthesis.
Liquid
COLOURLESS LIQUID.
Colourless to slightly pale yellow liquid; Earthy, phenolic aroma
Colorless liquid.

Color/Form

Colorless liquid or oil

XLogP3

3.9

Boiling Point

450 to 590 °F at 760 mm Hg (NTP, 1992)
464 to 469 °F at 760 mm Hg (NTP, 1992)
244.7 °C
244 °C
245 °C
464-469°F

Flash Point

greater than 200 °F (NTP, 1992)
180 °F (NTP, 1992)
This chemical has a flash point of >93 °C (>200 °F). It is probably combustible.
180 °F (82 °C) Closed cup
82 °C
180°F

Vapor Density

4.91 (NTP, 1992) (Relative to Air)
4.91 (Air = 1)
Relative vapor density (air = 1): 4.9
4.91

Density

1.01 at 59.9 °F (NTP, 1992)
1.0202 at 68 °F (USCG, 1999)
d20 1.02
1.0202 g/cu cm at 20 °C
Relative density (water = 1): 1.02
1.020-1.025
1.0202

LogP

3.87 (LogP)
3.87
log Kow of 3.87
log Kow = 3.87

Melting Point

-8 °F (NTP, 1992)
-30.4 °C
Fp -22 °
-30.43 °C
-22°C
-22 °C
-8°F

UNII

E7SK1Y1311

GHS Hazard Statements

Aggregated GHS information provided by 1912 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 1912 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1838 of 1912 companies with hazard statement code(s):;
H302 (98.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H304 (93.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Methylnaphthalene is a clear liquid, and 2-methylnaphthalene is a solid. Both can be smelled in air and water at low concentrations. USE: Methylnaphthalenes are used to make other chemicals such as dyes and resins. 2-Methylnaphthalene is used to make vitamin K. These chemicals are found in cigarette smoke, wood smoke, engine exhaust, tar and asphalt. They can be found at landfills and hazardous waste sites. EXPOSURE: Exposure to methylnaphthalenes can occur from breathing air contaminated with industrial discharges or from the burning of tobacco, wood or fuels. People making or using coal tar products, dyes and inks may breathe in air contaminated with methylnaphthalenes. If methylnaphthalenes are released to the environment they will be broken down in air by oxidants and by light. They will volatilize from soil and water surfaces. They are expected to have slight to no mobility in soil. They will be slowly broken down by microorganisms, but more quickly in areas previously contaminated. Methylnaphthalenes may build up in aquatic organisms. RISK: The potential for methylnaphthalene to produce toxic effects in humans has not been studied. Lung damage (alveolar proteinosis) was found in laboratory mice fed moderately high concentrations of 1-methylnaphthalene or 2-methylnaphthalene in food for most of their lives, 81 weeks. This lung damage was not found in mice fed very high concentrations for 13 weeks. A small percentage of male mice fed 2-methynaphthalene for 81 weeks had lung tumors, but female mice did not. Tumors caused by feeding 1-methylnaphthalene for 81 weeks were not found in male or female mice. The potential for methylnaphthalenes to cause abortions, birth defects, or infertility in laboratory animals has not been studied. The potential for methylnaphthalenes to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 13th Report on Carcinogens. The U.S. EPA IRIS program determined that data are inadequate to assess the human carcinogenic potential of 2-methylnaphthalene, based on no data for humans and limited evidence in laboratory animals. (SRC)

Vapor Pressure

23 mm Hg at 77 °F ; 31 mm Hg at 122° F; 38 mm Hg at 158° F (NTP, 1992)
0.07 mmHg
0.067 mm Hg at 25 °C
Vapor pressure, Pa at °C: 7.2

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

90-12-0
78900-94-4
1321-94-4

Wikipedia

1-methylnaphthalene

Biological Half Life

9.17 Days

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

BY THE FRACTIONAL DISTILLATION OF COAL TAR AND PETROLEUM
1-Methylnaphthalene is present in high-temperature coal tar in a concentration of 0.5% and is produced industrially from the methylnaphthalene fraction, which boils between 240 and 245 °C, by redistillation of the 2-methylnaphthalene filtrate following crystallization and separation of 2-methylnaphthalene.
Generally obtained from coal tar and petroleum oils.

General Manufacturing Information

Petroleum refineries
Naphthalene, 1-methyl-: ACTIVE
All other petroleum and coal products manufacturing
Naphthalene, methyl-: ACTIVE
Methylnaphthalene can occur as the 1- or 2-, the alpha or beta isomer.

Analytic Laboratory Methods

Polycyclic aromatic hydrocarbons, incl methylnaphthalene, in the air & water environments were identified by gas chromatography-mass spectroscopy.
Organic cmpd, incl methylnaphthalene, were identified in emissions from a coke quench tower by gas chromatography & mass spectrometry.
Analysis of fly ash from municipal incinerators for trace organic compounds, incl methylnaphthalene, by gas chromatography & mass spectrometry including selected ion monitoring.
The presence of chlorinated naphthalenes & methylnaphthalenes in Aroclor 1248 & 1254 was confirmed using gas chromatography-mass spectroscopy. /Methynaphthalenes/
Activated charcoal chromatographic columns were used for the separation of methylnaphthalenes in crude oil and in marine organisms extract prior to their analysis by mass fragmentography. Recoveries of methylnaphthalenes from the activated charcoal column were > 80%.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: 1-methylnaphthalene; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.13 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: 1-methylnaphthalene; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.03 ug/L.
The aromatic solvent Aerotex 3470 was analyzed by gas chromatography, mass spectrometry, & a combination of these techniques with 1-methylnaphthalene being a major component. Detection limit was 1-10 ppm.
1-Methylnaphthalene was identified & quantitated by reversed phase high performance liquid chromatography gas chromatography in water at the ng/L to ug/L level. The procedure involves forcing an aq sample through A glass microfiber filter connected in series with a high performance liquid chromatography (HPLC) column. The HPLC column containing the polynuclear aromatic hydrocarbon material is then attached to A C-18 micropacked reverse phase setup and eluted with an acetonitrile water gradient. Fractions corresponding to each UV peak are collected and these aq-acetonitrile fractions are then injected directly into a gas chromatograph equipped with A photoionization detector.
Capillary gas chromatography of the isomeric dimethylnaphthalenes and of some additional aromatic compounds, incl 1-methylnaphthalene, was studied. Retention indices were obtained on open tubular glass capillary columns, wall coated with ov-17 and with ov-275. These columns were used in conjuction with a perkin elmer F33 gas chromatograph which was equipped with flame ionization detection. The carrier gas used was helium at 12 psi, about 1 mL/min.

Clinical Laboratory Methods

The analysis of volatiles, incl methylnaphthalene, IN blood from fire fatalities was by repetitive-scanning gas chromatography-mass spectrometry with on-line datA acquisition using A dedicated computer system.
Gas chromatography-mass spectrometry was used in the detection of toxic chemicals, incl methylnaphthalene, in fish.
A quantitative procedure is described for the determination of the toxic materials, alkanes and methylnaphthalene (such as 2-methylnaphthalene) cmpd in shellfish tissues. Fresh shellfish tissue (< 100 g) was refluxed with 150 ml 95% ethanol for 1 hr. The solvent was separated and extracted with hexane, which was then dried and concentrated and added to a silicic acid column. The column was eluted with additional hexane to yield an alkane fraction and with 4% ether in hexane to yield a methyl-substituted fraction. The respective fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of > 70% of the alkanes and methylnaphthalenes added to tissue, and min detectable levels were 0.08-0.15 and 0.03-0.04 ug/g, respectively.
1-Methylnaphthalene was identified by gas chromatography/mass spectrometry in flesh extract of eels (Anguilla japonica temminck et schlegel) maintained in controlled laboratory environment of water with suspension of crude oil.

Storage Conditions

You should store this material under ambient temperatures.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

This chemical is stable under normal laboratory conditions. Solutions of this chemical in water, DMSO, 95% ethanol or acetone should be stable for 24 hours under normal lab conditions.

Dates

Last modified: 08-15-2023

The distribution and excretion of 1-Methylnaphthalene in rats exposed to 1-Methylnaphthalene by inhalation

Radosław Świercz, Wojciech Wąsowicz
PMID: 30568313   DOI: 10.13075/ijomeh.1896.01224

Abstract

1-Methylnaphthalene (1-MN) is a constituent of polycyclic aromatic hydrocarbons, the chemicals that have become ubiquitous in the environment as result of natural and industrial process. This paper reports a study on the distribution and excretion of 1-MN in rats after single and repeated inhalation exposure to 1-MN vapor.
Male Wistar rats were exposed to 1-MN vapor at nominal concentrations of 50 mg/m3 or 200 mg/m3 in the dynamic inhalation chambers (TSE Systems Head Nose Only Exposure) for 6 h (single exposure) or 5 days (6 h/day, repeated exposure). Blood, urine and tissue samples were collected during and after the exposure. Blood, urine and tissue concentrations of 1-MN were estimated by gas chromatography using the headspace technique.
The elimination of 1-MN from blood followed an open 2-compartment model. The concentration in rat tissues was dependent on the magnitude and time of exposure. After repeated exposure, the concentration 1-MN in tissue decreased in comparison to single exposure. The elimination of 1-MN with urine after single and repeated exposure to 1-MN occurred mainly in the samples collected during the first day of collection.
1-Methylnaphthalene was rapidly eliminated from the blood and tissues of animals exposed by inhalation to 1-MN. In repeated exposure, there was probably a significant increase of 1-MN metabolism in rats exposed to low and high 1-MN doses. Under conditions of repeated 1-MN exposure, no significant systemic 1-MN accumulation could be observed. Int J Occup Med Environ Health 2018;31(6):763-770.


Spatial variations in the occurrence of potentially genotoxic disinfection by-products in drinking water distribution systems in China

Chunmei Li, Donghong Wang, Xiong Xu, Meijia Xu, Zijian Wang
PMID: 28911795   DOI: 10.1016/j.envpol.2017.09.008

Abstract

We investigated the occurrence of disinfection by-products (DBPs) with genotoxic potential in plant effluent and distribution water samples from four drinking water treatment plants in two Chinese cities using comprehensive two-dimensional gas chromatography-quadrupole mass spectrometry. We tested the samples for 37 DBPs with genotoxic potential, which we had previously identified and prioritized in water under controlled laboratory conditions. Thirty of these DBPs were found in the water samples at detection frequencies of between 10% and 100%, and at concentrations between 3.90 and 1.77 × 10
ng/L. Of the DBPs detected, the concentrations of 1,1,1-trichloropropan-2-one were highest, and ranged from 299 to 1.77 × 10
ng/L with an average of 796 ng/L. The concentrations of 6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine and 2,6-ditert-butylcyclohexa-2,5-diene-1,4-dione were also much higher, and ranged from 107 to 721 ng/L, and from 152 to 504 ng/L, respectively. Concentrations of 1,1,1-trichloropropan-2-one, 2-chloro-1-phenylethanone, 2,2-dichloro-1-phenylethanone and 6-chloro-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine were highest at or near the treatment plants and decreased with increasing distance from the plants. Patterns in the concentrations of benzaldehyde, 2-phenylpropan-2-ol, and 1-methylnaphthalene differed between plants. The levels of DBPs such as 4-ethylbenzaldehyde, (E)-non-2-enal, and 1-phenylethanone were relatively constant within the distribution systems, even at the furthest sampling points (20 km < d < 30 km). A risk assessment showed that there was no risk to human health. It is, however, important to note that, because of limited availability of toxicity data, only five DBPs were evaluated in this study. The risks to health associated with exposure to the target potentially genotoxic DBPs should not be ignored because of their prolonged existence in drinking water.


Short-term toxicity of 1-methylnaphthalene to Americamysis bahia and 5 deep-sea crustaceans

Anthony Knap, Nicholas R Turner, Gopal Bera, D Abigail Renegar, Tamara Frank, Jose Sericano, Bernhard M Riegl
PMID: 28731272   DOI: 10.1002/etc.3926

Abstract

There are few studies that have evaluated hydrocarbon toxicity to vertically migrating deep-sea micronekton. Crustaceans were collected alive using a 9-m
Tucker trawl with a thermally insulated cod end and returned to the laboratory in 10 °C seawater. Toxicity of the polycyclic aromatic hydrocarbon 1-methylnaphthalene to Americamysis bahia, Janicella spinacauda, Systellaspis debilis, Sergestes sp., Sergia sp., and a euphausiid species was assessed in a constant exposure toxicity test utilizing a novel passive dosing toxicity testing protocol. The endpoint of the median lethal concentration tests was mortality, and the results revealed high sensitivity of the deep-sea micronekton compared with other species for which these data are available. Threshold concentrations were also used to calculate critical target lipid body burdens using the target lipid model. Environ Toxicol Chem 2017;36:3415-3423. © 2017 The Authors. Environmental Toxicology and Chemistry published by Wiley Periodicals, Inc. on behalf of SETAC.


The Effect of K and Acidity of NiW-Loaded HY Zeolite Catalyst for Selective Ring Opening of 1-Methylnaphthalene

You-Jin Lee, Eun-Sang Kim, Jeong-Rang Kim, Joo-Wan Kim, Tae-Wan Kim, Ho-Jeong Chae, Chul-Ung Kim, Chang-Ha Lee, Soon-Yong Jeong
PMID: 27483754   DOI: 10.1166/jnn.2016.10996

Abstract

Bi-functional catalysts were prepared using HY zeolites with various SiO2/Al2O3 ratios for acidic function, NiW for metallic function, and K for acidity control. 1-Methylnaphthalene was selected as a model compound for multi-ring aromatics in heavy oil, and its selective ring opening reaction was investigated using the prepared bi-functional catalysts with different levels of acidity in a fixed bed reactor system. In NiW/HY catalysts without K addition, the acidity decreased with the SiO2/Al2O3 mole ratio of the HY zeolite. Ni1.1W1.1/HY(12) catalyst showed the highest acidity but slightly lower yields for the selective ring opening than Ni1.1W1.1/HY(30) catalyst. The acidity of the catalyst seemed to play an important role as the active site for the selective ring opening of 1-methylnaphthalene but there should be some optimum catalyst acidity for the reaction. Catalyst acidity could be controlled between Ni1.1W1.1/HY(12) and Ni1.1W1.1/HY(30) by adding a moderate amount of K to Ni1.1W1.1/HY(12) catalyst. K0.3Ni1.1W1.1/HY(12) catalyst should have the optimum acidity for the selective ring opening. The addition of a moderate amount of K to the NiW/HY catalyst must improve the catalytic performance due to the optimization of catalyst acidity.


Species sensitivity assessment of five Atlantic scleractinian coral species to 1-methylnaphthalene

D Abigail Renegar, Nicholas R Turner
PMID: 33436804   DOI: 10.1038/s41598-020-80055-0

Abstract

Coral reefs are keystone coastal ecosystems that are at risk of exposure to petroleum from a range of sources, and are one of the highest valued natural resources for protection in Net Environmental Benefit Analysis (NEBA) in oil spill response. Previous research evaluating dissolved hydrocarbon impacts to corals reflected no clear characterization of sensitivity, representing an important knowledge gap in oil spill preparedness related to the potential impact of oil spills to the coral animal and its photosymbiont zooxanthellae. This research addresses this gap, using a standardized toxicity protocol to evaluate effects of a dissolved reference hydrocarbon on scleractinian corals. The relative sensitivity of five Atlantic scleractinian coral species to hydrocarbon exposure was assessed with 48-h assays using the reference polycyclic aromatic hydrocarbon 1-methylnaphthalene, based on physical coral condition, mortality, and photosynthetic efficiency. The threatened staghorn coral Acropora cervicornis was found to be the most sensitive to 1-methylnaphthalene exposure. Overall, the acute and subacute endpoints indicated that the tested coral species were comparatively more resilient to hydrocarbon exposure than other marine species. These results provide a framework for the prediction of oil spill impacts and impact thresholds on the coral animal and related habitats, essential for informing oil spill response in coastal tropical environments.


Selective Ring Opening of 1-Methylnaphthalene Over NiW-Supported Catalyst Using Dealuminated Beta Zeolite

Eun-Sang Kim, You-Jin Lee, Jeong-Rang Kim, Joo-Wan Kim, Tae-Wan Kim, Ho-Jeong Chae, Chul-Ung Kim, Chang-Ha Lee, Soon-Yong Jeong
PMID: 27433655   DOI: 10.1166/jnn.2016.11997

Abstract

Nanoporous Beta zeolite was dealuminated by weak acid treatment for reducing the acidity. Bi-functional catalysts were prepared using commercial Beta zeolites and the dealuminated zeolites for acidic function, NiW for metallic function. 1-Methylnaphthalene was selected as a model compound for multi-ring aromatics in heavy oil, and its selective ring opening reaction has been investigated using the prepared bi-functional catalysts with different acidity in fixed bed reaction system. The dealuminated Beta zeolites, which crystal structure and nanoporosity were maintained, showed the higher SiO2/Al2O3 ratio and smaller acidity than their original zeolite. NiW-supported catalyst using the dealuminated Beta zeolite with SiO2/Al203 mole ratio of 55 showed the highest performance for the selective ring opening. The acidity of catalyst seemed to play an important role as active sites for the selective ring opening of 1-methylnaphthalene but there should be some optimum catalyst acidity for the reaction. The acidity of Beta zeolite could be controlled by the acid treatment and the catalyst with the optimum acidity for the selective ring opening could be prepared.


Acute and subacute toxicity of the polycyclic aromatic hydrocarbon 1-methylnaphthalene to the shallow-water coral Porites divaricata: Application of a novel exposure protocol

D Abigail Renegar, Nicholas R Turner, Bernhard M Riegl, Richard E Dodge, Anthony H Knap, Paul A Schuler
PMID: 27311977   DOI: 10.1002/etc.3530

Abstract

Previous research evaluating hydrocarbon toxicity to corals and coral reefs has generally focused on community-level effects, and results often are not comparable between studies because of variability in hydrocarbon exposure characterization and evaluation of coral health and mortality during exposure. Toxicity of the polycyclic aromatic hydrocarbon 1-methylnaphthalene to the coral Porites divaricata was assessed in a constant exposure toxicity test utilizing a novel toxicity testing protocol uniquely applicable to shallow-water corals, which considered multiple assessment metrics and evaluated the potential for post-exposure mortality and/or recovery. Acute and subacute effects (gross morphological changes, photosynthetic efficiency, mortality, and histologic cellular changes) were evaluated during pre-exposure (4 wk), exposure (48 h), and post-exposure recovery (4 wk) periods. Coral condition scores were used to determine a 48-h median effective concentration of 7442 μg/L. Significant physical and histological changes resulted from exposure to 640 μg/L and 5427 μg/L 1-methylnaphthalene, with a 1-d to 3-d delay in photosynthetic efficiency effects (ΔF/Fm). Pigmented granular amoebocyte area was found to be a potentially useful sublethal endpoint for this species. Coral mortality was used to estimate a 48-h median lethal concentration of 12 123 μg/L. Environ Toxicol Chem 2017;36:212-219. © 2016 SETAC.


Comparison between polymerized ionic liquids synthesized using chain-growth and step-growth mechanisms used as stationary phase in gas chromatography

Kevin Roeleveld, Frank David, Frédéric Lynen
PMID: 27189433   DOI: 10.1016/j.chroma.2016.05.007

Abstract

In this study the merits of polymerized imidazolium based ionic liquid (PIL) stationary phases obtained via condensation and free radical polymerizations are compared as stationary phases in gas chromatography (GC). Poly(1-vinyl-3-butyl-imidazolium - bis(trifluoromethane)sulfonamide) (poly(ViC4Im(+) NTf2(-))) was obtained via a chain-growth mechanism while poly(propylimidazolium-NTf2) (poly(C3Im(+) NTf2(-))) was synthesized via a step-growth polymerization. The thermal stability of both polymers was assessed using thermal gravimetric analysis and compared with bleeding profiles obtained from the statically coated GC columns (30m×0.25mm×0.25μm). The performance was compared to what could be obtained on commercially available 1,5-di(2,3-dimethylimidazolium)pentane(2+) 2NTf2(-) (SLB-IL111) ionic liquid based columns. It was observed that the step-growth polymer was more thermally stable, up to 325°C, while the chain-growth polymer showed initial degradation at 250°C. Both polymers allowed reaching minimal plate heights of 0.400-0.500mm for retained solutes such as benzaldehyde, acetophenone, 1-methylnaphthalene and aniline. Assessment of the McReynolds constants illustrated that the polarity of the step-growth polymer was similar to the SLB-IL111 column, while displaying improved column stability. The PIL phases and particularly the so far little studied condensation based polymer shows particular retention and satisfactory column performance for polar moieties such as esters, amine and carbonyl functionalities.


Effects of oil dispersant on solubilization, sorption and desorption of polycyclic aromatic hydrocarbons in sediment-seawater systems

Xiao Zhao, Yanyan Gong, S E O'Reilly, Dongye Zhao
PMID: 25616532   DOI: 10.1016/j.marpolbul.2014.12.042

Abstract

This work investigated effects of a prototype oil dispersant on solubilization, sorption and desorption of three model PAHs in sediment-seawater systems. Increasing dispersant dosage linearly enhanced solubility for all PAHs. Conversely, the dispersant enhanced the sediment uptake of the PAHs, and induced significant desorption hysteresis. Such contrasting effects (adsolubilization vs. solubilization) of dispersant were found dependent of the dispersant concentration and PAH hydrophobicity. The dual-mode models adequately simulated the sorption kinetics and isotherms, and quantified dispersant-enhanced PAH uptake. Sorption of naphthalene and 1-methylnaphthalene by sediment positively correlated with uptake of the dispersant, while sorption of pyrene dropped sharply when the dispersant exceeded its critical micelle concentration (CMC). The deepwater conditions diminished the dispersant effects on solubilization, but enhanced uptake of the PAHs, albeit sorption of the dispersant was lowered. The information may aid in understanding roles of dispersants on distribution, fate and transport of petroleum PAHs in marine systems.


Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture

Sviatlana Marozava, Housna Mouttaki, Hubert Müller, Nidal Abu Laban, Alexander J Probst, Rainer U Meckenstock
PMID: 29177812   DOI: 10.1007/s10532-017-9811-z

Abstract

An anaerobic culture (1MN) was enriched with 1-methylnaphthalene as sole source of carbon and electrons and Fe(OH)
as electron acceptor. 1-Naphthoic acid was produced as a metabolite during growth with 1-methylnaphthalene while 2-naphthoic acid was detected with naphthalene and 2-methylnaphthalene. This indicates that the degradation pathway of 1-methylnaphthalene might differ from naphthalene and 2-methylnaphthalene degradation in sulfate reducers. Terminal restriction fragment length polymorphism and pyrosequencing revealed that the culture is mainly composed of two bacteria related to uncultured Gram-positive Thermoanaerobacteraceae and uncultured gram-negative Desulfobulbaceae. Stable isotope probing showed that a
C-carbon label from
C
-naphthalene as growth substrate was mostly incorporated by the Thermoanaerobacteraceae. The presence of putative genes involved in naphthalene degradation in the genome of this organism was confirmed via assembly-based metagenomics and supports that it is the naphthalene-degrading bacterium in the culture. Thermoanaerobacteraceae have previously been detected in oil sludge under thermophilic conditions, but have not been shown to degrade hydrocarbons so far. The second member of the community belongs to the Desulfobulbaceae and has high sequence similarity to uncultured bacteria from contaminated sites including recently proposed groundwater cable bacteria. We suggest that the gram-positive Thermoanaerobacteraceae degrade polycyclic aromatic hydrocarbons while the Desulfobacterales are mainly responsible for Fe(III) reduction.


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